molecular formula C32H26O3S B14543664 1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione CAS No. 62287-77-8

1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione

Cat. No.: B14543664
CAS No.: 62287-77-8
M. Wt: 490.6 g/mol
InChI Key: BTPIUFBQQYJBGL-UHFFFAOYSA-N
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Description

1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[421]non-7-ene-3,3,9-trione is a complex organic compound with a unique bicyclic structure It is characterized by the presence of four phenyl groups and a sulfur atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis systems may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione involves its interaction with molecular targets through its reactive sites. The phenyl groups and sulfur atom play crucial roles in binding to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,6,7,8-Tetraphenyl-3-thiabicyclo[4.2.1]non-7-en-9-one 3,3-dioxide
  • 3-Thiabicyclo[4.2.1]non-7-en-9-one, 1,6,7,8-tetraphenyl-, 3,3-dioxide

Uniqueness

1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione is unique due to its specific arrangement of phenyl groups and the presence of a sulfur atom within its bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for functionalization .

Properties

CAS No.

62287-77-8

Molecular Formula

C32H26O3S

Molecular Weight

490.6 g/mol

IUPAC Name

3,3-dioxo-1,6,7,8-tetraphenyl-3λ6-thiabicyclo[4.2.1]non-7-en-9-one

InChI

InChI=1S/C32H26O3S/c33-30-31(26-17-9-3-10-18-26)21-22-36(34,35)23-32(30,27-19-11-4-12-20-27)29(25-15-7-2-8-16-25)28(31)24-13-5-1-6-14-24/h1-20H,21-23H2

InChI Key

BTPIUFBQQYJBGL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2(C(=C(C1(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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